molecular formula C11H11NO2 B1411817 3-Methyl-2-(oxetan-3-yloxy)benzonitrile CAS No. 1696643-09-0

3-Methyl-2-(oxetan-3-yloxy)benzonitrile

Cat. No.: B1411817
CAS No.: 1696643-09-0
M. Wt: 189.21 g/mol
InChI Key: FCMNHRCNYOMFEW-UHFFFAOYSA-N
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Description

3-Methyl-2-(oxetan-3-yloxy)benzonitrile is an organic compound that features a benzonitrile core substituted with a methyl group and an oxetane ring The oxetane ring is a four-membered cyclic ether, which is known for its unique reactivity and stability

Scientific Research Applications

3-Methyl-2-(oxetan-3-yloxy)benzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by its attachment to the benzonitrile core. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(oxetan-3-yloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methyl and oxetane groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while reduction of the nitrile group yields amines .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(oxetan-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(oxetan-3-yloxy)benzonitrile
  • 2-Methyl-2-(oxetan-3-yloxy)benzonitrile

Uniqueness

3-Methyl-2-(oxetan-3-yloxy)benzonitrile is unique due to the specific positioning of the methyl and oxetane groups on the benzonitrile core. This unique structure imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methyl-2-(oxetan-3-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-3-2-4-9(5-12)11(8)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMNHRCNYOMFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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